molecular formula C23H21FN2O4S B3509727 Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B3509727
M. Wt: 440.5 g/mol
InChI Key: PCPWPECNHBYIPQ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of functional groups in this compound contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-11-6-5-10-16(17)24)31-22(18)26-20(27)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWPECNHBYIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
Reactant of Route 4
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

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